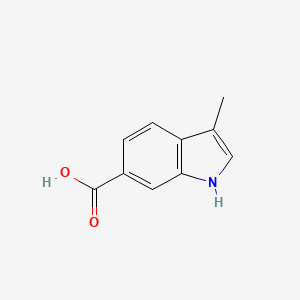

3-Methyl-1H-indole-6-carboxylic acid

CAS No.: 201286-69-3

Cat. No.: VC2279131

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201286-69-3 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 3-methyl-1H-indole-6-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11H,1H3,(H,12,13) |

| Standard InChI Key | NYOPDHGKWNANDV-UHFFFAOYSA-N |

| SMILES | CC1=CNC2=C1C=CC(=C2)C(=O)O |

| Canonical SMILES | CC1=CNC2=C1C=CC(=C2)C(=O)O |

Introduction

Chemical Identity and Basic Properties

3-Methyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family of heterocyclic compounds. It is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with specific substitutions that distinguish it from other indole derivatives. The compound has been cataloged in chemical databases and is available for research purposes from chemical suppliers .

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Registry Number | 201286-69-3 |

| PubChem CID | 21935385 |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 3-methyl-1H-indole-6-carboxylic acid |

| InChI | InChI=1S/C10H9NO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11H,1H3,(H,12,13) |

| InChIKey | NYOPDHGKWNANDV-UHFFFAOYSA-N |

| SMILES | CC1=CNC2=C1C=CC(=C2)C(=O)O |

The compound was first registered in chemical databases in December 2007, with the most recent modification to its record occurring on March 8, 2025 . This indicates ongoing interest in and documentation of this compound within the chemical research community.

Structural Characteristics

The molecular structure of 3-Methyl-1H-indole-6-carboxylic acid consists of several key features that define its chemical behavior:

-

An indole core with the characteristic 5-6 fused bicyclic ring system

-

A methyl group (-CH3) at position 3 of the indole ring

-

A carboxylic acid group (-COOH) at position 6 of the indole ring

-

A proton on the nitrogen at position 1 (indicated by "1H" in the name)

The presence of the carboxylic acid group provides opportunities for hydrogen bonding, ionization in solution, and derivatization through various chemical reactions, such as esterification or amidation. The methyl substituent at position 3 affects the electronic properties of the indole ring system, potentially influencing reactivity patterns and biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 3-Methyl-1H-indole-6-carboxylic acid are determined by its structural features, particularly the indole core and its functional groups.

Physical Properties

While comprehensive experimental physical data on this specific compound is limited in the available search results, certain properties can be inferred from its structure and molecular composition:

-

Appearance: Likely a crystalline solid at room temperature, as is typical for indole carboxylic acids

-

Solubility: Expected to have limited solubility in water due to its aromatic character, but increased solubility in polar organic solvents such as methanol, ethanol, and DMSO

-

Acid-Base Behavior: Functions as a weak acid due to the carboxylic acid group, with the ability to form salts with bases

The compound possesses an amphiprotic character, with the nitrogen in the indole ring capable of accepting a proton (acting as a base) and the carboxylic acid group capable of donating a proton (acting as an acid). This dual functionality contributes to its chemical versatility .

Chemical Reactivity

The reactivity of 3-Methyl-1H-indole-6-carboxylic acid is primarily determined by:

-

Carboxylic Acid Group: Can undergo typical carboxylic acid reactions including esterification, amidation, reduction, and decarboxylation

-

Indole Ring: Can participate in electrophilic aromatic substitution reactions, particularly at positions 2 and 3 (though position 3 is already substituted)

-

N-H Bond: The proton on the nitrogen can be removed under basic conditions or replaced through N-alkylation reactions

These reactive sites provide multiple handles for chemical modifications, making the compound useful as a synthetic intermediate in the preparation of more complex structures .

Related Compounds and Derivatives

3-Methyl-1H-indole-6-carboxylic acid belongs to a broader family of indole derivatives, several of which appear in the search results and provide context for understanding its potential applications and properties.

Direct Derivatives

Several direct derivatives of 3-Methyl-1H-indole-6-carboxylic acid have been documented:

-

Methyl 3-methyl-1H-indole-6-carboxylate (CAS: 184151-49-3): The methyl ester derivative, which differs only in the esterification of the carboxylic acid group. This compound has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .

-

4-Bromo-3-methyl-1H-indole-6-carboxylic acid (CAS: 1360890-98-7): A brominated derivative featuring an additional bromine atom at position 4 of the indole ring. This compound has a molecular formula of C10H8BrNO2 and a molecular weight of 254.080 g/mol .

These derivatives showcase how minor structural modifications to the core molecule can create a family of related compounds with potentially diverse properties and applications.

Structurally Related Indoles

Several other indole derivatives in the search results provide context for understanding the broader chemical family:

-

Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate (CAS: 696649-63-5): Features a different substitution pattern with an amino group at position 3, a methoxy group at position 6, and a methyl carboxylate at position 2 .

-

Indole-3-carboxylic acid: A more common indole derivative that has been identified as a normal urinary metabolite of tryptophan. This compound has been studied for multiple biological functions, including as a 5-HT4/6 receptor antagonist and an EphB3 receptor tyrosine kinase inhibitor .

The structural diversity among these related compounds illustrates the versatility of the indole scaffold and suggests potential applications for 3-Methyl-1H-indole-6-carboxylic acid in various research areas.

Current Research Directions

The search results include mentions of research that may be relevant to understanding the behavior and potential applications of 3-Methyl-1H-indole-6-carboxylic acid.

Structure-Activity Relationship Studies

Given the diverse biological activities observed for related indole derivatives, 3-Methyl-1H-indole-6-carboxylic acid likely serves as a valuable compound for structure-activity relationship studies. The specific substitution pattern (methyl at position 3, carboxylic acid at position 6) provides a unique structural template that can be compared with other substitution patterns to understand how structural features influence biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume